1-Pyridin-4-ylcyclopropan-1-ol;hydrochloride
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Overview
Description
“1-Pyridin-4-ylcyclopropan-1-ol;hydrochloride” is a chemical compound that contains a pyridine ring and a cyclopropane ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, consisting of three carbon atoms linked to each other to form a ring, with each carbon atom bearing two hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a cyclopropane ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the cyclopropane ring is a three-membered ring with three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridine ring can undergo electrophilic substitution reactions, while cyclopropane ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyridine ring might contribute to its basicity, while the cyclopropane ring might make the molecule more strained and reactive .Scientific Research Applications
Synthesis and Antibacterial Activity
A study explored the synthesis of acyclovir and HBG analogues, demonstrating the potential of pyridin-based compounds in generating novel nicotinonitrile O-acyclonucleosides with screened antibacterial activity (A. Moustafa et al., 2011).
Metallohydrolase Mimicry
Research on a μ-oxo di-iron complex highlighted its suitability to mimic metallohydrolase activity, demonstrating the versatility of pyridin-based ligands in creating complexes with significant nuclease activity (G. L. Parrilha et al., 2008).
Catalytic Applications
The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols underlines the compound's role in facilitating chemical transformations and investigating reaction mechanisms (Zhihui Liu et al., 2014).
Antimalarial Research
The synthesis of (1H-pyridin-4-ylidene)amines as potential antimalarials showcases the application of pyridin-based compounds in developing treatments for chloroquine-resistant and atovaquone-resistant strains of Plasmodium falciparum (T. Rodrigues et al., 2009).
Molecular Docking and Screening
A study involving the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives emphasizes the use of pyridin-based compounds in pharmaceutical research, with compounds showing antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Antimicrobial and Nematicidal Activities
Research on pyridinium ylide assisted synthesis of trans-2-(4-Chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones underlines the antimicrobial and nematicidal potential of these compounds, further broadening the applications of pyridin-based derivatives in agriculture and medicine (Janardhan Banothu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyridin-4-ylcyclopropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8(3-4-8)7-1-5-9-6-2-7;/h1-2,5-6,10H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSASPQUWMFGDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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